

The Pharmacological Profile of Thenyldiamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Thenyldiamine*

Cat. No.: *B1203926*

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Abstract

Thenyldiamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class.^[1] Like other compounds in this category, its primary mechanism of action is the competitive antagonism of the histamine H1 receptor.^[2] This action blocks the effects of histamine, a key mediator in allergic and inflammatory responses. As a first-generation agent, **thenyldiamine** hydrochloride is also known to cross the blood-brain barrier, leading to central nervous system effects such as sedation, a characteristic that has led to its largely being superseded by newer, non-sedating antihistamines.^{[2][3]} This guide provides a detailed overview of the pharmacological profile of **thenyldiamine** hydrochloride, including its mechanism of action, pharmacodynamic and pharmacokinetic properties, and relevant experimental protocols. Due to the limited availability of specific quantitative data for **thenyldiamine** hydrochloride, representative data from other first-generation ethylenediamine antihistamines are presented for comparative context.

Physicochemical Properties

Thenyldiamine hydrochloride is the hydrochloride salt of **thenyldiamine**. Its chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	N,N-Dimethyl-N'-pyridin-2-yl-N'-(3-thienylmethyl)ethane-1,2-diamine hydrochloride	[1]
CAS Number	958-93-0	[4]
Molecular Formula	C ₁₄ H ₁₉ N ₃ S·HCl	[4]
Molecular Weight	297.85 g/mol	[4]
Appearance	White powder with a bitter taste	[5]
Melting Point	169.5-170 °C	[5]
Solubility	Soluble in water up to 20%	[5]

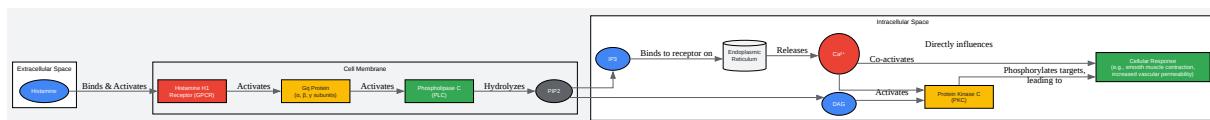
Pharmacodynamics

Mechanism of Action: Histamine H1 Receptor Antagonism

Thenyldiamine hydrochloride functions as a competitive antagonist at the histamine H1 receptor.[\[2\]](#) In the resting state, the H1 receptor exists in an equilibrium between an inactive and an active conformation. Histamine, the endogenous agonist, binds to and stabilizes the active conformation, initiating a downstream signaling cascade. **Thenyldiamine**, as an antagonist (more accurately, an inverse agonist), binds to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby reducing the baseline level of receptor signaling.[\[2\]](#) This prevents histamine from binding and eliciting its pro-inflammatory and allergic effects.

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. The binding of an agonist like histamine triggers a conformational change in the receptor, leading to the activation of the associated Gq protein. This initiates a well-defined intracellular signaling cascade.

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